molecular formula C22H18 B14697364 1,1'-Binaphthalene, 8,8'-dimethyl- CAS No. 32693-05-3

1,1'-Binaphthalene, 8,8'-dimethyl-

Cat. No.: B14697364
CAS No.: 32693-05-3
M. Wt: 282.4 g/mol
InChI Key: SMWBLXLBHDDWCQ-UHFFFAOYSA-N
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Description

1,1’-Binaphthalene, 8,8’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 . . This compound is characterized by its two naphthalene units connected at the 1-position, with methyl groups attached at the 8-positions of each naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Binaphthalene, 8,8’-dimethyl- can be achieved through various synthetic routes. One common method involves the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives . This process typically involves the use of chiral ligands and metal catalysts to achieve high enantioselectivity. The reaction conditions often include the use of polar and nonpolar solvents, with the assistance of aggregation-induced polarization (AIP) technology to create chiral aggregates .

Industrial Production Methods

Industrial production methods for 1,1’-Binaphthalene, 8,8’-dimethyl- are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene, 8,8’-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

1,1’-Binaphthalene, 8,8’-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The unique chiral environment created by this compound makes it valuable in enantioselective reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1’-Binaphthalene, 8,8’-dimethyl- involves its interaction with molecular targets and pathways. As a chiral ligand, it coordinates with metal catalysts to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products . The specific molecular targets and pathways depend on the nature of the reactions and the metal catalysts used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1’-Binaphthalene, 8,8’-dimethyl- include:

Uniqueness

1,1’-Binaphthalene, 8,8’-dimethyl- is unique due to the presence of methyl groups at the 8-positions, which create a distinct chiral environment. This structural modification enhances its utility as a chiral ligand in asymmetric synthesis and catalysis, providing better enantioselectivity and reaction outcomes compared to its analogs .

Properties

CAS No.

32693-05-3

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1-methyl-8-(8-methylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18/c1-15-7-3-9-17-11-5-13-19(21(15)17)20-14-6-12-18-10-4-8-16(2)22(18)20/h3-14H,1-2H3

InChI Key

SMWBLXLBHDDWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2C3=CC=CC4=CC=CC(=C43)C

Origin of Product

United States

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